N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine
CAS No.: 852227-87-3
Cat. No.: VC2476775
Molecular Formula: C7H13N3
Molecular Weight: 139.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 852227-87-3 |
|---|---|
| Molecular Formula | C7H13N3 |
| Molecular Weight | 139.2 g/mol |
| IUPAC Name | 1-(2,5-dimethylpyrazol-3-yl)-N-methylmethanamine |
| Standard InChI | InChI=1S/C7H13N3/c1-6-4-7(5-8-2)10(3)9-6/h4,8H,5H2,1-3H3 |
| Standard InChI Key | RTTFXSJNRLYKMF-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=C1)CNC)C |
| Canonical SMILES | CC1=NN(C(=C1)CNC)C |
Introduction
Chemical Structure and Identification
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine is characterized by its pyrazole core structure with specific substitutions. The compound contains a five-membered pyrazole ring with methyl groups at positions 1 and 3, and a methylamine-substituted methylene group at position 5.
Identification Parameters
The following table summarizes the key identification parameters of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine:
| Parameter | Value |
|---|---|
| CAS Number | 852227-87-3 |
| Molecular Formula | C₇H₁₃N₃ |
| Molecular Weight | 139.2 g/mol |
| IUPAC Name | 1-(2,5-dimethylpyrazol-3-yl)-N-methylmethanamine |
| Standard InChI | InChI=1S/C7H13N3/c1-6-4-7(5-8-2)10(3)9-6/h4,8H,5H2,1-3H3 |
| Standard InChIKey | RTTFXSJNRLYKMF-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=C1)CNC)C |
The compound's structure includes three nitrogen atoms: two within the pyrazole ring and one in the methylamine group. This arrangement contributes to its unique chemical properties and potential interactions with biological systems .
Physical and Chemical Properties
Understanding the physical and chemical properties of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine is crucial for its proper handling and application in research settings.
Biological Activities and Research Applications
Pyrazole derivatives as a class exhibit diverse biological activities, suggesting potential applications for N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine in pharmaceutical research.
Research Applications
The compound is primarily used in research settings for:
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Pharmaceutical development: As a potential lead compound or intermediate in drug discovery
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Structure-activity relationship studies: To understand how structural modifications affect biological activity
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Chemical biology investigations: To probe biological systems through specific molecular interactions
Structural Analogs and Derivatives
Several structural analogs of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine exist, with modifications to the core structure that can influence physical, chemical, and biological properties.
Related Compounds
Notable related compounds include:
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(1,3-Dimethyl-1H-pyrazol-5-yl)methanamine (CAS: 499770-63-7): This primary amine lacks the N-methyl group of the title compound
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N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine (CAS: 79778352): Features an additional pyrazole ring instead of the methyl group on the nitrogen
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N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-ethylamine: Contains an ethyl group instead of a methyl group on the nitrogen and has the substituent at the 4-position of the pyrazole ring
These structural variations can significantly impact properties such as solubility, reactivity, and potential biological activities .
Analytical Methods for Identification and Characterization
Accurate identification and characterization of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine are essential for research applications and quality control.
Spectroscopic Methods
The compound can be characterized using several spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms in the molecule, confirming its structure
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Infrared (IR) Spectroscopy: Identifies functional groups through characteristic absorption bands
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Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, which are characteristic of the compound's structure
Chromatographic Methods
Chromatographic techniques used for analysis and purification include:
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High-Performance Liquid Chromatography (HPLC): For quantitative analysis and purity determination
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Gas Chromatography (GC): Applicable if the compound is sufficiently volatile or can be derivatized
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Thin-Layer Chromatography (TLC): For rapid analysis during synthesis and purification
Future Research Directions
The unique structure of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine presents several opportunities for future research and applications.
Collaborative Research Opportunities
The compound's multifaceted nature invites collaborative research across disciplines, including:
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